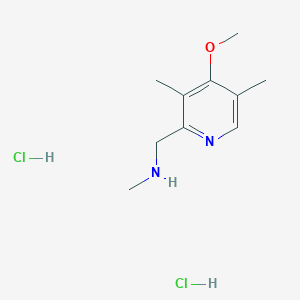
2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 2-Fluoro-4-methoxyphenyl-5,5-dimethyl-1,3,2-dioxaborinane, is a boron-containing compound with a wide range of applications in both organic and inorganic chemistry. It is a versatile and powerful reagent, with many potential uses in research and development.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers and in the preparation of fluorescent dyes. In addition, it has been used as a catalyst in the synthesis of a variety of organic compounds, including amino acids and peptides.
Wirkmechanismus
2-(2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane acts as a Lewis acid, which means that it can accept an electron pair from a Lewis base. This electron-pair acceptance allows the compound to act as a catalyst in a variety of organic reactions, including the synthesis of a variety of organic molecules.
Biochemical and Physiological Effects
2-(2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is not known to have any direct biochemical or physiological effects. However, some of the compounds that are synthesized using this compound may have such effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a versatile and powerful reagent, with many potential uses in research and development. It is relatively stable and has a low toxicity, making it suitable for use in laboratory experiments. However, its reactivity can vary depending on the reaction conditions, and it is not suitable for use in some reactions.
Zukünftige Richtungen
2-(2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of potential applications in research and development. Possible future directions include the development of novel synthetic methods using this compound, the synthesis of new polymers and fluorescent dyes, and the development of new catalysts for organic reactions. Additionally, further research into the biochemical and physiological effects of compounds synthesized using this reagent may lead to the development of new therapeutic agents.
Synthesemethoden
2-(2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is synthesized by the reaction of 2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxyphenylboronic acid and 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a base. The reaction is typically carried out in a solvent such as methanol or dimethyl sulfoxide. The reaction is exothermic and proceeds rapidly, yielding a white solid product.
Eigenschaften
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-12(2)7-16-13(17-8-12)10-5-4-9(15-3)6-11(10)14/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVQEDRSFCMUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)







